(4-Methoxyphenyl)-L3-iodanediyl diacetate
Overview
Description
(4-Methoxyphenyl)-L3-iodanediyl diacetate is an organoiodine compound that has garnered interest in various fields of chemistry due to its unique structural and reactive properties. This compound features an iodine atom bonded to a phenyl ring substituted with a methoxy group and two acetate groups. The presence of iodine in the molecule imparts significant reactivity, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxyphenyl)-L3-iodanediyl diacetate typically involves the iodination of a methoxy-substituted phenyl ring followed by acetylation. One common method includes the reaction of 4-methoxyphenyl iodide with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired diacetate compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(4-Methoxyphenyl)-L3-iodanediyl diacetate undergoes various chemical reactions, including:
Oxidation: The iodine center can be oxidized to higher oxidation states using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction of the iodine center can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The acetate groups can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous solvents like tetrahydrofuran (THF).
Substitution: Nucleophiles like amines or alcohols; reactions may require catalysts or heating to proceed efficiently.
Major Products Formed
Oxidation: Higher oxidation state iodine compounds.
Reduction: Iodine-free phenyl derivatives.
Substitution: Substituted phenyl derivatives with new functional groups replacing the acetate groups.
Scientific Research Applications
(4-Methoxyphenyl)-L3-iodanediyl diacetate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the introduction of iodine into aromatic compounds. It serves as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a radiolabeling agent in biological studies due to the presence of iodine, which can be detected using imaging techniques.
Medicine: Explored for its potential use in radiopharmaceuticals for diagnostic imaging and targeted radiotherapy.
Industry: Utilized in the synthesis of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (4-Methoxyphenyl)-L3-iodanediyl diacetate involves the reactivity of the iodine center. The iodine atom can participate in various chemical transformations, acting as an electrophile in substitution reactions or undergoing redox reactions. The methoxy group on the phenyl ring can influence the electronic properties of the molecule, affecting its reactivity and interaction with other molecules.
Comparison with Similar Compounds
Similar Compounds
- (4-Methoxyphenyl)methanediyl diacetate
- (3-Acetoxy-4-methoxyphenyl)methylene diacetate
- 4,7,8-Trimethoxy-3-(4-methoxyphenyl)dibenzo[b,d]furan-1,2-diyl diacetate
Uniqueness
(4-Methoxyphenyl)-L3-iodanediyl diacetate is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to other similar compounds. The iodine center allows for specific chemical transformations that are not possible with compounds lacking iodine. Additionally, the combination of methoxy and acetate groups on the phenyl ring provides a unique electronic environment, influencing the compound’s reactivity and applications.
Properties
IUPAC Name |
[acetyloxy-(4-methoxyphenyl)-λ3-iodanyl] acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13IO5/c1-8(13)16-12(17-9(2)14)10-4-6-11(15-3)7-5-10/h4-7H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIAKGIRAVDYCGD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OI(C1=CC=C(C=C1)OC)OC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13IO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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